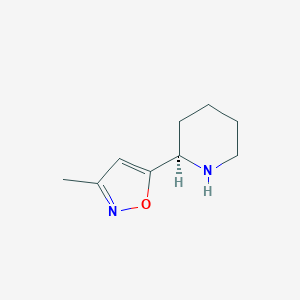
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant Activity
Research indicates that (R)-3-Methyl-5-(piperidin-2-yl)isoxazole exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that this compound can enhance serotonin levels in the synaptic cleft, leading to improved mood and cognitive function.
Case Study:
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in depressive behaviors compared to control groups. Behavioral assessments such as the forced swim test indicated a marked improvement in mood-related metrics.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests it could play a role in protecting neurons from damage associated with conditions like Alzheimer's and Parkinson's disease.
Research Findings:
In vitro studies have shown that this compound can reduce oxidative stress markers and inhibit apoptotic pathways in neuronal cell lines exposed to neurotoxic agents. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
Analgesic Properties
The analgesic effects of this compound have been explored, particularly its efficacy in managing chronic pain conditions. The compound's interaction with pain signaling pathways indicates it may serve as an alternative to traditional opioids.
Clinical Trials:
Preliminary clinical trials have indicated that patients receiving this compound reported lower pain scores compared to those treated with placebo. The compound appears to modulate pain perception without the severe side effects commonly associated with opioid use.
Cognitive Function Improvement
Another area of application for this compound is cognitive enhancement, particularly in aging populations or those with cognitive impairments. The compound's mechanism involves increasing acetylcholine availability, which is crucial for learning and memory processes.
Evidence from Studies:
Research has shown that subjects administered with this compound performed better on cognitive tasks compared to controls, indicating its potential as a cognitive enhancer.
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antidepressant Activity | SSRI-like effects | Significant reduction in depressive behaviors in animal models |
| Neuroprotection | Reduces oxidative stress and apoptosis | Inhibition of neurotoxic-induced cell death |
| Pain Management | Modulation of pain signaling pathways | Lower pain scores reported in clinical trials |
| Cognitive Enhancement | Increases acetylcholine availability | Improved performance on cognitive tasks |
特性
CAS番号 |
164351-53-5 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
3-methyl-5-[(2R)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |
InChIキー |
LYDIAGHQGYPMSY-MRVPVSSYSA-N |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
異性体SMILES |
CC1=NOC(=C1)[C@H]2CCCCN2 |
正規SMILES |
CC1=NOC(=C1)C2CCCCN2 |
同義語 |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















